![molecular formula C24H18ClN3O B3016829 3-(4-氯苯基)-5-(2-甲氧基苄基)-5H-吡唑并[4,3-c]喹啉 CAS No. 866811-02-1](/img/structure/B3016829.png)

3-(4-氯苯基)-5-(2-甲氧基苄基)-5H-吡唑并[4,3-c]喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

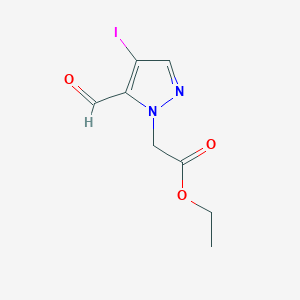

The compound "3-(4-chlorophenyl)-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline" is a heterocyclic molecule that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound suggests that it may exhibit interesting chemical and physical properties, as well as potential bioactivity.

Synthesis Analysis

The synthesis of pyrazoloquinolines typically involves the construction of the pyrazole ring followed by the annulation of the quinoline moiety. In the context of related compounds, the synthesis of 1-hydroxypyrazoloquinolines has been achieved through a sequence of reactions starting from 1-benzyloxypyrazole, with the pyridine ring formation occurring in the final step . Although the exact synthesis of "3-(4-chlorophenyl)-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline" is not detailed in the provided papers, similar synthetic strategies could be employed, involving regioselective metalation, transmetalation, and palladium-catalyzed cross-coupling reactions.

Molecular Structure Analysis

The molecular structure of pyrazoloquinolines is characterized by the presence of a fused pyrazole and quinoline ring system. The presence of substituents such as chlorophenyl and methoxybenzyl groups can influence the electronic distribution and conformation of the molecule. For instance, the crystal structure of a related compound with a chlorophenyl group showed that the molecules can be linked into dimers or chains through hydrogen bonding or π-π stacking interactions . Such interactions are crucial in determining the solid-state properties and could also influence the reactivity of the compound.

Chemical Reactions Analysis

Pyrazoloquinolines can participate in various chemical reactions due to the reactive nature of the pyrazole ring and the potential for electrophilic substitution on the quinoline moiety. The presence of electron-withdrawing groups like chlorophenyl may make the pyrazole ring more susceptible to nucleophilic attack. Additionally, the methoxy group could be involved in demethylation or participate in reactions through its oxygen atom. The versatility of the pyrazoloquinoline core is exemplified by its use in the design of molecular sensors, where it can be integrated into systems that operate via intramolecular charge transfer .

Physical and Chemical Properties Analysis

The physical and chemical properties of "3-(4-chlorophenyl)-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline" can be inferred from related compounds. Pyrazoloquinolines generally exhibit solid-state properties such as crystallinity and the ability to form hydrogen-bonded dimers or π-stacked chains . The presence of a chlorophenyl group can increase the compound's density and melting point, while the methoxy group can contribute to its solubility in organic solvents. The compound's fluorescence properties could be significant, as related chromophores have been used in the construction of fluorescent molecular sensors . Additionally, the bioactivity of pyrazolines, such as antioxidant and antibacterial activities, has been reported, suggesting that "3-(4-chlorophenyl)-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline" may also possess similar activities .

科学研究应用

合成和结构分析

喹啉衍生物由于其在药物背景中的相关性,对于新合成方法的开发至关重要。例如,外消旋-(3S,4aR,10aR)-6-甲氧基-1-丙基-1,2,3,4,4a,5,10,10a-八氢苯并[g]喹啉-3-羧酸甲酯的实用且大规模合成证明了使用容易获得的起始原料合成复杂喹啉结构的效率。该合成对于生产具有药理活性的化合物至关重要,展示了该化合物在药物开发过程中的重要性 (Bänziger et al., 2000).

缓蚀

喹喔啉衍生物,包括与主题化合物在结构上相关的衍生物,已证明可有效作为酸性环境中金属的缓蚀剂。一项关于喹喔啉作为低碳钢缓蚀剂的研究强调了这些化合物在保护工业材料方面的潜力,突出了该化学物质在药理应用之外的效用 (Saraswat & Yadav, 2020).

光学和电子性质

对喹啉衍生物的光学和电子性质的研究揭示了它们在光伏和电致发光应用中的潜力。例如,对氮杂苊蒽和蒁烯染料的稠合类似物(包括吡唑并喹啉衍生物)的甲基衍生物的研究提供了对其发光性质的见解。这些发现突出了喹啉化合物在开发电子和光子技术新材料方面的多功能性 (Danel et al., 2010).

抗菌和抗癌活性

喹啉和吡唑并喹啉衍生物因其生物活性(包括抗菌和抗癌特性)而受到广泛研究。例如,带有不同杂环部分的新型喹啉衍生物在抗菌筛选中的表现很有希望,表明它们在开发新的治疗剂方面的潜力 (El-Gamal et al., 2016)。此外,与喹啉骨架相关的苯并[b][1,6]萘啶衍生物对各种癌细胞系表现出显着的细胞毒活性,突出了喹啉衍生物在癌症研究中的潜力 (Deady et al., 2003).

作用机制

未来方向

属性

IUPAC Name |

3-(4-chlorophenyl)-5-[(2-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18ClN3O/c1-29-22-9-5-2-6-17(22)14-28-15-20-23(16-10-12-18(25)13-11-16)26-27-24(20)19-7-3-4-8-21(19)28/h2-13,15H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBFFSZJNOOBGPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CN2C=C3C(=NN=C3C4=CC=CC=C42)C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione](/img/structure/B3016748.png)

![4-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3016750.png)

![(1R,2S,3S,4R,4aS,8aS)-4-[(1E,3E)-5-hydroxy-3-methylpenta-1,3-dienyl]-3,4a,8,8-tetramethyl-2,4,5,6,7,8a-hexahydro-1H-naphthalene-1,2,3-triol](/img/structure/B3016751.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B3016753.png)

![3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3016755.png)

![(E)-2-(1H-benzo[d]imidazol-2-yl)-N-(4-bromobenzylidene)aniline](/img/structure/B3016757.png)

![3,6-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B3016761.png)

![2-[(4-Bromophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3016763.png)

![3-{[(3-fluorobenzyl)oxy]methyl}-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/no-structure.png)

![Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)benzenecarboxylate](/img/structure/B3016767.png)